Dansyl Chloride-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

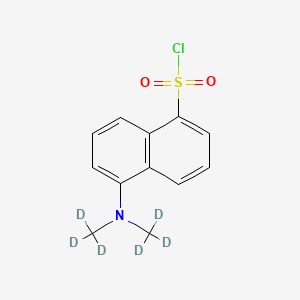

Dansyl Chloride-d6, also known as 5-(dimethylamino-d6)-1-naphthalenesulfonyl chloride, is a deuterated form of Dansyl Chloride. This compound is widely used in biochemical research due to its ability to form stable fluorescent derivatives with primary amines. The deuterium atoms in this compound make it particularly useful in mass spectrometry applications, as they provide a distinct mass difference that aids in the identification and quantification of labeled compounds .

准备方法

Synthetic Routes and Reaction Conditions

Dansyl Chloride-d6 can be synthesized by reacting the corresponding sulfonic acid with excess phosphorus oxychloride (POCl3) at room temperature . The reaction typically involves the following steps:

- Dissolve the sulfonic acid in an appropriate solvent, such as dichloromethane.

- Add phosphorus oxychloride dropwise while maintaining the reaction mixture at room temperature.

- Stir the reaction mixture for several hours until the reaction is complete.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The deuterated form is specifically produced by incorporating deuterium-labeled reagents during the synthesis .

化学反应分析

Types of Reactions

Dansyl Chloride-d6 primarily undergoes nucleophilic substitution reactions with primary amines and primary alcohols to form stable fluorescent derivatives. These reactions are commonly used in biochemical assays to label biomolecules for detection and analysis.

Common Reagents and Conditions

Reagents: Primary amines, primary alcohols, sodium carbonate buffer.

Conditions: Room temperature, typically for 60 minutes.

Major Products

The major products of these reactions are dansylated derivatives, which exhibit strong fluorescence. These derivatives are used in various analytical techniques, including fluorescence spectroscopy and mass spectrometry.

科学研究应用

Dansyl Chloride-d6 has a wide range of applications in scientific research:

Chemistry: Used as a derivatizing agent for the analysis of amino acids, peptides, and proteins.

Biology: Employed in the study of protein-protein interactions by labeling proteins with fluorescent tags.

Medicine: Utilized in the development of diagnostic assays for detecting biomolecules in clinical samples.

Industry: Applied in quality control processes for the detection of biogenic amines in food and beverages.

作用机制

Dansyl Chloride-d6 exerts its effects by reacting with primary amino groups in biomolecules to form stable fluorescent sulfonamide adducts . The fluorescent properties of these adducts allow for their detection and quantification using fluorescence-based techniques. The deuterium atoms in this compound provide a distinct mass difference, making it easier to track the labeled compounds in mass spectrometry.

相似化合物的比较

Similar Compounds

Dansyl Chloride: The non-deuterated form of Dansyl Chloride-d6, commonly used for similar applications.

Dansyl Amide: Another derivative used for labeling biomolecules.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide a distinct mass difference that aids in the identification and quantification of labeled compounds in mass spectrometry. This makes it particularly valuable in research applications where precise tracking of labeled molecules is required.

生物活性

Dansyl chloride-d6, a deuterated form of dansyl chloride, is a highly reactive compound primarily used in biochemical applications for labeling amines. This article delves into its biological activity, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure:

- Chemical Name: 5-(dimethylamino)naphthalene-1-sulfonyl chloride-d6

- Molecular Formula: C12H12ClD6N1O2S1

- Molecular Weight: Approximately 275.8 g/mol

This compound reacts with primary amines to form stable fluorescent sulfonamide adducts. This reaction enables the detection and quantification of labeled biomolecules through fluorescence spectroscopy. The dansyl group exhibits strong fluorescence, which is sensitive to the chemical environment, making it a valuable tool in studying protein dynamics and interactions.

Applications in Biological Research

This compound is widely utilized in various fields of biological research:

- Protein Sequencing and Analysis:

- Polyamine Metabolism Studies:

- Fluorescence Microscopy:

-

Enzyme Kinetics:

- Researchers have utilized this compound to investigate enzyme-substrate interactions, providing insights into catalytic mechanisms .

Case Studies and Research Findings

Several studies have highlighted the biological activity and utility of this compound:

-

Study on Polyamines:

A study focused on the analysis of polyamines in human urine demonstrated the effectiveness of dansyl chloride derivatization for detecting metabolites linked to obesity and other health conditions. The method revealed significant sex differences in polyamine levels, indicating potential biomarkers for metabolic disorders . -

Protein Interaction Studies:

In a study examining protein folding dynamics, dansyl chloride was used to label specific amino acids within proteins. The resulting fluorescence allowed researchers to monitor conformational changes in real-time, enhancing understanding of protein behavior under different conditions . -

Environmental Toxicology:

This compound has also been applied in environmental studies to detect biogenic amines in marine organisms, contributing to research on toxin accumulation and its implications for food safety .

Comparison with Other Fluorescent Labels

| Compound | Primary Use | Fluorescence Properties |

|---|---|---|

| Dansyl Chloride | Protein labeling | Strong fluorescence; sensitive to environment |

| Fluorescein Isothiocyanate (FITC) | General labeling | High quantum yield; broad application range |

| Rhodamine B | Cellular imaging | Bright fluorescence; photostable |

This compound stands out due to its specific reactivity with amines and its ability to provide detailed information about molecular interactions through fluorescence.

常见问题

Basic Research Questions

Q. How can Dansyl Chloride-d6 be applied in derivatizing biomolecules for analytical purposes?

this compound is a deuterated reagent used to label primary amines (e.g., amino acids, peptides) via sulfonamide bond formation, enabling fluorescence detection or mass spectrometry (MS) analysis. Its deuterated form reduces isotopic interference in MS, improving signal clarity for labeled analytes . For protein sequencing, pre-column derivatization protocols involve reacting this compound (0.1–1 mM) with samples in alkaline buffers (pH 9–10) at 37°C for 30–60 minutes, followed by quenching with acidic solutions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats to avoid skin/eye contact .

- Ventilation: Use local exhaust ventilation to prevent inhalation of dust or hydrogen chloride (HCl) generated during hydrolysis .

- Storage: Store in airtight containers at 2–8°C, away from oxidizers. Monitor for pressure buildup due to HCl release .

- Spill Management: Sweep solid spills into sealed containers; avoid aqueous discharge to prevent environmental contamination .

Q. Why is this compound preferred over non-deuterated analogs in fluorescence-based assays?

The deuterium atoms in this compound reduce background noise in fluorescence spectroscopy by minimizing vibrational quenching, enhancing signal-to-noise ratios. This is particularly advantageous in trace-level detection of amines in complex matrices like biological fluids .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and isotopic purity?

A two-stage synthesis method (see Table 1) achieves 82% yield using 5-amino-1-naphthalenesulfonic acid and deuterated iodomethane (CD₃I). Key steps:

- Stage 1: Methylation with CD₃I in DMF at 60°C for 12 hours under nitrogen.

- Stage 2: Sulfonation using chlorosulfonic acid at 0°C, followed by purification via silica gel chromatography .

Table 1: Reaction Conditions for this compound Synthesis

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | CD₃I, DMF, K₂CO₃ | 60°C | 12 h | 90% |

| 2 | ClSO₃H, CH₂Cl₂ | 0°C → RT | 2 h | 82% |

Q. What strategies mitigate isotopic interference when using this compound in high-resolution mass spectrometry (HR-MS)?

- Isotopic Purity Validation: Confirm deuteration efficiency (>98%) via HR-MS to avoid overlapping peaks from residual non-deuterated species .

- Internal Standards: Use analogs with distinct isotopic labels (e.g., ¹³C) to differentiate analyte signals in multiplexed assays .

Q. How do researchers address contradictions in reaction kinetics between deuterated and non-deuterated Dansyl Chloride?

Deuterium isotope effects can slow reaction rates due to stronger C-D bonds. To compensate:

- Increase reaction temperature by 5–10°C.

- Extend incubation times by 20–30% for amine derivatization .

Q. What methods prevent hydrolysis of this compound during long-term storage?

- Desiccants: Store with molecular sieves (3Å) to absorb moisture.

- Inert Atmosphere: Use argon-filled vials to minimize HCl formation .

- Stability Testing: Monitor purity via HPLC every 6 months; discard if degradation exceeds 5% .

Q. How should researchers validate data when this compound derivatization yields inconsistent results?

属性

IUPAC Name |

5-[bis(trideuteriomethyl)amino]naphthalene-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDXVDYUQZHFPV-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。